molecular formula C10H6BrN3S B3037107 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine CAS No. 439107-52-5

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine

Cat. No.: B3037107
CAS No.: 439107-52-5
M. Wt: 280.15 g/mol
InChI Key: LPQJEIHBQLQDNX-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo[1,2-a]pyrimidine ring system with a bromothiophene substituent

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine are largely unexplored. It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Given its structural similarity to other imidazo[1,2-a]pyridines, it is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that 2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with 5-bromo-2-thiophenecarboxaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of environmentally benign solvents and catalyst-free approaches is also emphasized to ensure a cleaner production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .

Scientific Research Applications

Synthesis of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine

The synthesis of this compound generally involves multi-step reactions that incorporate the thienyl and imidazo-pyrimidine moieties. Various synthetic routes have been documented, including the use of halogenated thienyl derivatives as starting materials. The incorporation of bromine at the 5-position enhances the compound's reactivity and biological profile.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for researchers in medicinal chemistry.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrimidines can act as dual inhibitors targeting multiple pathways involved in cancer progression. For instance, derivatives have shown promising results as inhibitors of Aurora-A kinase and KSP (kinesin spindle protein), which are crucial in cell division and cancer cell proliferation .

Anti-inflammatory Properties

Studies have demonstrated that certain derivatives of imidazo[1,2-a]pyrimidine possess significant anti-inflammatory effects. These compounds inhibit COX-1 and COX-2 enzymes, which are key players in inflammatory processes. For example, compounds with electron-donating groups at specific positions on the pyrimidine ring showed enhanced anti-inflammatory activity in vivo .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have been evaluated for their antibacterial properties. Some derivatives effectively target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This suggests potential applications in developing new antibiotics.

Case Studies

Several studies illustrate the practical applications of this compound:

Study Focus Findings
Tageldin et al. (2020)Anti-inflammatory activityIdentified compounds with IC50 values comparable to celecoxib against COX-2 inhibition .
Uslu Kobak et al. (2022)Anticancer potentialReported dual inhibition of Aurora-A and KSP; some compounds showed cytotoxicity against HCT116 cell lines .
Lima et al. (2021)Photodynamic therapyCompounds generated singlet oxygen upon irradiation, indicating potential as photosensitizers for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:

Uniqueness

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the bromothiophene moiety imparts unique electronic properties, making it suitable for applications in material science and organic electronics .

Biological Activity

The compound 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine belongs to a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique imidazo-pyrimidine core, which is modified by a bromothienyl group. The synthesis of this compound typically involves multi-step reactions that may include halogenation and cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, facilitating further biological evaluations.

Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study evaluating a series of imidazo[1,2-a]pyrimidines reported that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines. Specifically, one derivative showed an IC50 of 0.09 µM against MCF-7 cells, indicating high potency compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have also been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Research Findings : A recent evaluation highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against pathogenic bacteria. This suggests a promising potential for development as antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented through various assays measuring cyclooxygenase (COX) inhibition. These compounds can significantly reduce COX-2 activity, which is pivotal in inflammatory processes.

  • Data Table : Below is a summary of COX-2 inhibition data for selected imidazo[1,2-a]pyrimidine derivatives:
CompoundIC50 (µM)Reference
Compound A0.04 ± 0.02
Compound B0.05 ± 0.01
Compound C0.03 ± 0.01

Neuroprotective Effects

Emerging studies suggest that imidazo[1,2-a]pyrimidines may possess neuroprotective properties relevant for conditions like Alzheimer's disease. These compounds are believed to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegeneration.

  • Findings : One study reported an AChE inhibition IC50 value of 20 µM for a related derivative, showcasing its potential as a therapeutic agent for cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrimidines. Modifications at specific positions on the pyrimidine ring or the thienyl group can enhance potency and selectivity for target enzymes or receptors.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3S/c11-9-3-2-8(15-9)7-6-14-5-1-4-12-10(14)13-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQJEIHBQLQDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252980
Record name 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439107-52-5
Record name 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439107-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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